1-{4-[(4-Cyclohexylpiperazin-1-yl)carbonyl]piperidin-1-yl}ethanone
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Overview
Description
1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound with the molecular formula C18H31N3O2. It is characterized by the presence of a piperidine ring and a piperazine ring, both of which are crucial in various chemical and biological applications .
Preparation Methods
The synthesis of 1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their coupling. One common method involves the reaction of 4-cyclohexylpiperazine with piperidine-4-carbonyl chloride under controlled conditions . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine rings play a crucial role in binding to these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-{4-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other similar compounds, such as:
1-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl-1-ethanone: This compound also features piperidine and piperazine rings but differs in its substituents, leading to distinct chemical and biological properties.
1-Chlorocarbonyl-4-piperidinopiperidine: This compound is used as an intermediate in pharmaceutical synthesis and has a similar core structure but different functional groups.
Properties
Molecular Formula |
C18H31N3O2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[4-(4-cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H31N3O2/c1-15(22)19-9-7-16(8-10-19)18(23)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h16-17H,2-14H2,1H3 |
InChI Key |
LSYHGUILFJTECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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